molecular formula C14H13ClN2O3S B10973688 4-{[(3-chlorophenyl)sulfonyl]amino}-N-methylbenzamide

4-{[(3-chlorophenyl)sulfonyl]amino}-N-methylbenzamide

Cat. No.: B10973688
M. Wt: 324.8 g/mol
InChI Key: MYBYVOJEHWMONV-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzenesulfonamido)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The presence of both sulfonamide and benzamide groups in its structure makes it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzenesulfonamido)-N-methylbenzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 3-chlorobenzenesulfonamide, is nitrated to introduce a nitro group, which is then reduced to an amine.

    Acylation: The resulting amine undergoes acylation with N-methylbenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzenesulfonamido)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

4-(3-Chlorobenzenesulfonamido)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzenesulfonamido)-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor growth and proliferation by disrupting the pH regulation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromobenzenesulfonamido)-N-methylbenzamide
  • 4-(3-Fluorobenzenesulfonamido)-N-methylbenzamide
  • 4-(3-Iodobenzenesulfonamido)-N-methylbenzamide

Uniqueness

4-(3-Chlorobenzenesulfonamido)-N-methylbenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

4-[(3-chlorophenyl)sulfonylamino]-N-methylbenzamide

InChI

InChI=1S/C14H13ClN2O3S/c1-16-14(18)10-5-7-12(8-6-10)17-21(19,20)13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18)

InChI Key

MYBYVOJEHWMONV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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